11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a dibenzo[b,e][1,4]diazepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used to replace a hydrogen atom on the aromatic ring.
Addition of the Dimethyl Group: The dimethyl group is added via alkylation reactions, using dimethylating agents under controlled conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar structural features and pharmacological properties.
Chlordiazepoxide: Another benzodiazepine with anxiolytic and sedative effects.
Clonazepam: A benzodiazepine used for its anticonvulsant properties.
Uniqueness
11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific structural modifications, such as the presence of the fluorophenyl and dimethyl groups. These modifications may confer distinct biological activities and pharmacokinetic properties compared to other benzodiazepines .
Properties
Molecular Formula |
C28H26FN3O2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C28H26FN3O2/c1-28(2)16-22-25(24(33)17-28)26(18-12-14-19(29)15-13-18)32(23-11-7-6-10-21(23)31-22)27(34)30-20-8-4-3-5-9-20/h3-15,26,31H,16-17H2,1-2H3,(H,30,34) |
InChI Key |
XYCJVQMEGKRVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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